molecular formula C19H17N3O3S B11275720 N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide

Cat. No.: B11275720
M. Wt: 367.4 g/mol
InChI Key: AFKRQUPHTRUUIE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, where the pyridazine ring is treated with methylsulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Phenyl Groups: The final step involves coupling the methylsulfonyl-pyridazine derivative with phenylacetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamide derivatives.

Scientific Research Applications

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may inhibit enzymes involved in inflammation pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide
  • N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide

Uniqueness

N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylacetamide stands out due to its unique combination of a pyridazine ring and a phenylacetamide moiety, which imparts a distinct set of pharmacological properties. Its methylsulfonyl group further enhances its biological activity and stability .

Properties

Molecular Formula

C19H17N3O3S

Molecular Weight

367.4 g/mol

IUPAC Name

N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylacetamide

InChI

InChI=1S/C19H17N3O3S/c1-26(24,25)19-11-10-17(21-22-19)15-8-5-9-16(13-15)20-18(23)12-14-6-3-2-4-7-14/h2-11,13H,12H2,1H3,(H,20,23)

InChI Key

AFKRQUPHTRUUIE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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